molecular formula C20H18Cl2F2N4O B2587948 (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride CAS No. 1189999-80-1

(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride

Cat. No.: B2587948
CAS No.: 1189999-80-1
M. Wt: 439.29
InChI Key: YCFWFHMABVQEDR-UHFFFAOYSA-N
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Description

(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H18Cl2F2N4O and its molecular weight is 439.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to "(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride" involves complex chemical processes, including the use of piperazine and imidazole derivatives. Studies have explored the synthesis of related compounds, demonstrating the involvement of reductive amination methods, amidation, Friedel-Crafts acylation, and hydration processes to achieve the desired chemical structures. The synthesized compounds are characterized by various spectral and elemental analyses to confirm their structures, indicating a rigorous and detailed approach to understanding their chemical properties (Zheng Rui, 2010).

Anticancer and Antituberculosis Potential

Research has been conducted on the anticancer and antituberculosis activities of compounds structurally similar to "this compound". These studies reveal that certain derivatives exhibit significant in vitro anticancer activity against specific cancer cell lines, such as human breast cancer cells. Similarly, the antituberculosis potential of these compounds has been evaluated, showing notable effectiveness against the Mycobacterium tuberculosis strain. Such findings underscore the potential therapeutic applications of these compounds in treating cancer and tuberculosis (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).

Antimicrobial Activities

Derivatives of "this compound" have been investigated for their antimicrobial properties. Studies have synthesized and tested various related compounds for their antibacterial and antifungal activities. These investigations have highlighted the potential of such compounds to act as broad-spectrum antimicrobial agents, providing a basis for further exploration into their use as antibiotics or antifungal treatments (Lin-Ling Gan, Bo Fang, & Cheng‐He Zhou, 2010).

Anticancer Mechanisms

The anticancer mechanisms of compounds similar to "this compound" have been a subject of investigation. Research has focused on the synthesis of novel derivatives and their evaluation in terms of cytotoxic activities against various cancer cell lines. Through bioisosteric substitution and rearrangement of groups, researchers aim to enhance the cytotoxicity of these compounds. Some derivatives have shown promising results in inhibiting cancer cell growth, indicating the potential for these compounds in cancer therapy (Saeed Ghasemi, Simin Sharifi, & J. Shahbazi Mojarrad, 2020).

Properties

IUPAC Name

[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(3,4-difluorophenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF2N4O.ClH/c21-15-2-1-3-16(13-15)27-7-6-24-20(27)26-10-8-25(9-11-26)19(28)14-4-5-17(22)18(23)12-14;/h1-7,12-13H,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFWFHMABVQEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=CC(=C(C=C4)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.